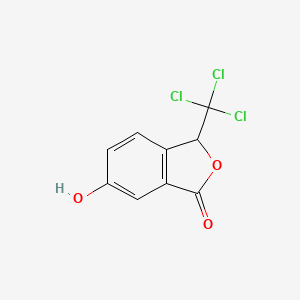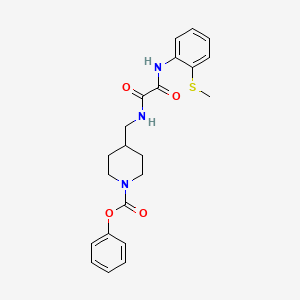
Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed CH Functionalization
A study explored the synthesis of various compounds through palladium-catalyzed CH functionalization, demonstrating the utility of such methodologies in medicinal chemistry synthesis, including the synthesis of serine palmitoyl transferase enzyme inhibitors. This approach underlines the potential of palladium-catalysis in creating complex molecules for therapeutic purposes, hinting at the versatility of similar compounds in drug synthesis (Magano et al., 2014).
Aurora Kinase Inhibitor
Research on Aurora kinase inhibitors highlights the importance of specific chemical structures in developing treatments for cancer. Although not directly related, the structural motifs mentioned in this study suggest a broader relevance of piperidine derivatives in the design of potent, targeted cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Synthetic Analgesics
The synthesis and evaluation of 4-arylamino-4-piperdinecarboxylic acids for creating potent analgesics demonstrate the potential of such structures in developing new pain management solutions. This research underscores the significance of substituting nitrogen atoms for achieving high analgesic potency, relevant to the chemical structure of interest (Van Daele et al., 1976).
Antimycobacterial Spiro-piperidin-4-ones
An atom economic and stereoselective synthesis of spiro-piperidin-4-ones was developed for antimycobacterial activity, showcasing the potential of piperidine derivatives in addressing infectious diseases like tuberculosis. This example illustrates the broader applicability of piperidine derivatives in antimicrobial research (Kumar et al., 2008).
Brain-Specific Delivery Systems
Studies on radioiodinated phenylamines attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals indicate the potential of structurally related compounds in enhancing the delivery of therapeutic agents across the blood-brain barrier. This research opens up avenues for the use of similar compounds in neurology and pharmacology (Tedjamulia et al., 1985).
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in the synthesis of fentanyl and its analogues . Fentanyl is a potent opioid receptor agonist, so it’s possible that this compound may also interact with opioid receptors.
Mode of Action
Fentanyl and its analogues typically work by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions . When these drugs bind to these receptors, they can drive up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .
Biochemical Pathways
Opioids like fentanyl generally affect the central nervous system and alter the perception of pain . They can also affect other systems of the body, such as the endocrine system, potentially leading to changes in hormone production .
Pharmacokinetics
Similar compounds, such as fentanyl and its analogues, are typically well absorbed in the body, distributed in the central nervous system, metabolized by the liver, and excreted in urine .
Result of Action
If it acts similarly to fentanyl and its analogues, it could potentially lead to pain relief, sedation, relaxation, and feelings of euphoria . It’s important to note that misuse of such substances can lead to harmful effects, including addiction and overdose .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and how it interacts with its targets . Furthermore, the body’s physiological state, including factors such as age, sex, genetic factors, and health status, can also influence how this compound is absorbed, distributed, metabolized, and excreted .
Propiedades
IUPAC Name |
phenyl 4-[[[2-(2-methylsulfanylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-30-19-10-6-5-9-18(19)24-21(27)20(26)23-15-16-11-13-25(14-12-16)22(28)29-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHGXSWSRWMHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

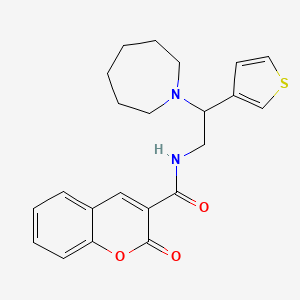

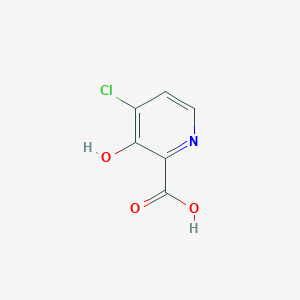
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide](/img/structure/B2883355.png)
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2883356.png)
![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2883357.png)
![N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE](/img/structure/B2883358.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide](/img/structure/B2883360.png)
![7-butyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2883361.png)
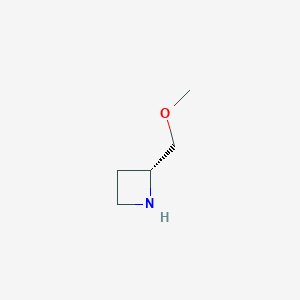

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2883366.png)
